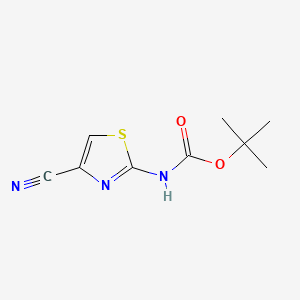

N-Boc-2-Amino-4-cyanothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-cyano-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIFXFYMOYDWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672082 | |

| Record name | tert-Butyl (4-cyano-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210278-19-5 | |

| Record name | tert-Butyl (4-cyano-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for N Boc 2 Amino 4 Cyanothiazole and Its Precursors

Strategies for the Construction of the 2-Amino-4-cyanothiazole Core

The formation of the 2-amino-4-cyanothiazole nucleus is the critical phase of the synthesis. This involves the creation of the five-membered thiazole (B1198619) ring containing the essential nitrogen and sulfur heteroatoms, along with the key amino and cyano substituents at the C2 and C4 positions, respectively.

Condensation reactions are a cornerstone for heterocyclic synthesis, providing efficient pathways to the thiazole ring system. These methods typically involve the reaction of two or more components that assemble to form the final ring structure.

The most prominent and widely used method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. mdpi.comnih.govmdpi.com This reaction involves the condensation of an α-haloketone or α-haloaldehyde with thiourea (B124793). tandfonline.com The mechanism proceeds via a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the carbonyl compound, followed by cyclization and dehydration to yield the 2-aminothiazole (B372263) product. mdpi.com

The versatility of this reaction allows for the synthesis of a wide array of thiazoles with various substituents at the 4- and 5-positions, determined by the structure of the starting α-haloketone. tandfonline.com Reactions are typically conducted in solvents like ethanol (B145695) under reflux conditions. researchgate.net However, to improve efficiency and align with green chemistry principles, modifications have been developed, such as one-pot, three-component procedures using catalysts like silica-supported tungstosilisic acid, which can shorten reaction times and improve yields. mdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions This table is interactive. Click on headers to sort.

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| α-Haloketone, Thiourea, Substituted Benzaldehyde | Silica (B1680970) Supported Tungstosilisic Acid, Ultrasonic Irradiation | Substituted Hantzsch Thiazole Derivatives | 79-90% | mdpi.com |

| Substituted Phenacyl Bromides, Thiourea | N/A | 2-Amino-4-arylthiazoles | N/A | tandfonline.com |

| α-Bromo Carbonyl Compounds, Thiourea | Ethanol, Reflux | 2-Amino Thiazole Derivatives | N/A | researchgate.net |

| α-Haloketone, Thiourea, Substituted Pyrazolones | Solvent-free, Grinding | Thiazole Derivatives | High | globalresearchonline.net |

The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. semanticscholar.org However, modifications of this reaction have been developed to produce thiazoles instead. A key variation involves the use of 1,4-dithiane-2,5-diol (B140307), a stable dimer and precursor for mercaptoacetaldehyde (B1617137), which can react with compounds containing a cyano group. acs.orgbeilstein-journals.org

Research has shown that the substitution pattern on the nitrile-containing substrate dictates the reaction outcome. beilstein-journals.org When the α-carbon adjacent to the cyano group is a methylene (B1212753) (-CH2-), the reaction typically proceeds through the standard Gewald mechanism to yield a 2-aminothiophene. beilstein-journals.org Conversely, if the α-carbon is a methine (-CH-) bearing an alkyl or aryl substituent, the reaction pathway is altered to selectively produce a 2-substituted thiazole. beilstein-journals.org This modified approach expands the utility of Gewald-type reactions into the synthesis of thiazole scaffolds. beilstein-journals.orgresearcher.life

Beyond the Hantzsch and modified Gewald reactions, several other cyclization strategies can be employed to construct the 2-aminothiazole ring. One such method involves the reaction of mercaptoacetaldehyde with cyanamide, which directly furnishes the 2-aminothiazole core. acs.org

Another classical approach is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide to produce a 5-aminothiazole. mdpi.com While this yields a different regioisomer, it represents an alternative strategy for thiazole formation from nitrile precursors. Additionally, specific precursors like 2-formamido-2-thiocarbamoylacetamide can undergo cyclization with reagents such as acetic formic anhydride (B1165640) to form the thiazole ring system. smolecule.com A patented process describes the formation of a protected 2-aminothiazole ring by reacting an aminonitrile with a cysteine ester. google.com These alternative pathways provide additional tools for synthetic chemists to access the 2-aminothiazole scaffold, sometimes offering advantages for specific substitution patterns.

One well-documented method is the conversion of a 4-formylthiazole intermediate into the corresponding 4-cyanothiazole (B73293). google.com This transformation is typically achieved in two steps: first, the aldehyde is reacted with hydroxylamine (B1172632) to form an oxime intermediate. Subsequently, the oxime is dehydrated using various reagents to yield the final nitrile. This approach is analogous to the preparation of 2-amino-5-cyanothiazoles from 2-amino-5-formylthiazoles. google.com Another potential route involves the nucleophilic substitution of a 4-halothiazole. Syntheses that provide access to 2-amino-4-halothiazoles can furnish the necessary precursors for this step. nih.gov The halogen atom at the C4 position can then be displaced by a cyanide nucleophile, such as copper(I) cyanide (in a Rosenmund-von Braun reaction) or other cyanide sources, to install the required cyano group.

Cyanogen (B1215507) gas ((CN)₂) has been rediscovered as a reactive and cost-effective C1 building block for organic synthesis, including the formation of cyanothiazoles. acs.orgacs.org Research has demonstrated an atom-efficient route to 2-cyanothiazole (B74202) through the reaction of 1,4-dithiane-2,5-diol (a mercaptoacetaldehyde equivalent) with cyanogen gas. acs.org This reaction proceeds to form a partially saturated hydroxy intermediate, which is then dehydrated to furnish the aromatic 2-cyanothiazole. acs.orgresearchgate.netresearchgate.net

The synthesis is notable for its use of readily available bulk chemicals. acs.org Optimization studies have shown that the choice of solvent and reaction temperature significantly impacts the yield of the intermediate. acs.org For instance, conducting the initial reaction in ethyl acetate (B1210297) at 60 °C resulted in a near-quantitative yield of the hydroxylated intermediate. acs.org Subsequent dehydration using trimethylsilyl (B98337) chloride (TMSCl) proved effective in converting this intermediate to 2-cyanothiazole. acs.org While this specific methodology produces a 2-cyanothiazole, it highlights the potential of cyanogen gas as a reagent for the direct cyanation of thiazole precursors. acs.orgacs.org

Table 2: Optimization of Dehydration Step for 2-Cyanothiazole Synthesis This table is interactive. Click on headers to sort.

| Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| PPh₃, DIAD | 20-100 | 22 | acs.org |

| H₂SO₄ | 100 | Poor Selectivity | acs.org |

| HCl | 100 | Poor Selectivity | acs.org |

| MsCl, Et₃N | 60 | 50 | acs.org |

| TMSCl | 100 | 72 | acs.org |

| TMSCl | 80 | 76 | acs.org |

Introduction of the Cyano Group at the C4 Position of the Thiazole Ring

Cyanation Strategies on Thiazole Precursors

The introduction of a cyano (-CN) group onto a pre-existing thiazole ring is a critical transformation in the synthesis of 2-amino-4-cyanothiazole. A common approach involves the cyanation of a 2-amino-4-halothiazole precursor. This strategy leverages the reactivity of the halogenated position for nucleophilic substitution with a cyanide source.

One established method for the synthesis of 4-cyanothiazoles involves reacting β,β-dichloro-α-amino-acrylonitrile with a thioformamide (B92385) in the presence of an acidic catalyst. google.com This one-step process, conducted in a polar organic solvent like acetone (B3395972) or acetonitrile, yields the 4-cyanothiazole core. google.com The reaction typically proceeds at temperatures between 45°C and 90°C for 1 to 10 hours. google.com Acidic catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid are employed to facilitate the reaction. google.com

While direct cyanation of the thiazole ring is a viable route, another strategy involves the construction of the cyanothiazole from acyclic precursors. For instance, the reaction of phenyl-thioureas with 2-bromoacetophenones can lead to the formation of 4-aryl-2-aminothiazoles through cyclization. researchgate.net

N-Boc Protection and Deprotection in the Synthesis of N-Boc-2-Amino-4-cyanothiazole

The protection of the 2-amino group of 2-amino-4-cyanothiazole with a tert-butoxycarbonyl (Boc) group is a common and vital step in multi-step syntheses. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions. nih.govmcours.net

Direct N-Boc Protection of 2-Amino-4-cyanothiazole

The direct protection of the amino group of 2-amino-4-cyanothiazole is a straightforward and widely used method. This involves reacting the amine with a Boc-group donor, most commonly di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Di-tert-butyl dicarbonate (Boc₂O) is the most frequently employed reagent for the N-Boc protection of amines. sigmaaldrich.comcommonorganicchemistry.com The reaction typically involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This process can be performed with or without a base. commonorganicchemistry.com In the absence of a base, the tert-butyl carbonate intermediate acts as the base to deprotonate the newly formed carbamate (B1207046). commonorganicchemistry.com

The reaction is often carried out in solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or even under solvent-free conditions. mychemblog.comcitedrive.com The use of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction. mychemblog.com For less nucleophilic amines, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often added. mychemblog.com Optimization of reaction conditions, including solvent, temperature, and the stoichiometry of reagents, is crucial for achieving high yields and purity of the desired N-Boc protected product. sigmaaldrich.com

Table 1: Representative Conditions for N-Boc Protection using Boc₂O

| Amine Substrate | Reagents | Solvent | Conditions | Yield | Reference |

| Primary/Secondary Amines | Boc₂O | Methanol | Room Temp, 3h | - | sigmaaldrich.com |

| Aniline | Boc₂O, Malic Acid | Solvent-free | Room Temp, 5 min | 98% | citedrive.com |

| Pyrrolidine (B122466) | Boc₂O, DMAP | Dichloromethane | 0°C to Room Temp, 24h | - | mychemblog.com |

This table is for illustrative purposes and specific conditions may vary.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For N-Boc protection, this has led to the exploration of catalyst-free and solvent-free conditions. citedrive.com One such approach involves carrying out the reaction with Boc₂O under solvent-free conditions, which can lead to rapid reaction times and high yields. citedrive.com

Another green approach utilizes water or a water-acetone mixture as the reaction medium, avoiding the use of hazardous organic solvents. nih.gov These methods are often performed at room temperature and without the need for an acid or base catalyst, making them an attractive alternative to traditional protocols. nih.gov The use of recyclable catalysts, such as Amberlite-IR 120 resin or malic acid, also contributes to the development of more sustainable N-Boc protection procedures. citedrive.comderpharmachemica.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. citedrive.comderpharmachemica.com

Deprotection of N-Boc-2-Amino-4-cyanothiazole to 2-Amino-4-cyanothiazole

The removal of the Boc protecting group is a critical final step to liberate the free 2-amino-4-cyanothiazole. This is typically achieved under acidic conditions. nih.govmcours.net

The most common method for N-Boc deprotection involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netnih.gov The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. commonorganicchemistry.com

Trifluoroacetic acid is often used in a mixture with a solvent like dichloromethane (DCM). jkchemical.com The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature. researchgate.net Hydrochloric acid, commonly used as a solution in dioxane or methanol, is also a highly effective reagent for Boc deprotection. researchgate.netcommonorganicchemistry.com The choice between TFA and HCl can depend on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product. reddit.com

Table 2: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Solvent | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | researchgate.netjkchemical.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol | Room Temperature | researchgate.netcommonorganicchemistry.com |

| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Room Temperature | mdpi.com |

This table provides general information, and specific reaction conditions should be optimized for each substrate.

Green Chemistry Approaches for N-Boc Deprotection (e.g., Solvent-Free, Silica Gel Catalysis)

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in syntheses utilizing N-Boc-2-Amino-4-cyanothiazole. Green chemistry principles have driven the development of more environmentally benign deprotection methods that minimize or eliminate the use of hazardous solvents and reagents.

Solvent-free and solid-supported catalysis are at the forefront of these green approaches. One notable method is mechanochemical deprotection, which involves the ball milling of a Boc-protected amine with an acid, such as p-toluenesulfonic acid, under solvent-free conditions. scirp.orgscirp.org This technique is advantageous for its simplicity, reduced reaction times, and easy work-up, often providing the deprotected amine salt in high purity. scirp.orgscirp.org

Silica gel, a common and inexpensive chromatography stationary phase, can also serve as a catalyst for N-Boc deprotection. The reaction can be performed under low pressure or with microwave assistance, which significantly accelerates the process, sometimes to as little as one minute. scirp.orgmcours.net The use of water as a reaction medium represents another significant green alternative. N-Boc groups can be selectively cleaved with excellent yields by heating in water at reflux temperatures, completely avoiding organic solvents and acidic reagents. researchgate.net This method has been shown to be effective for a wide range of structurally diverse amines, including amino esters, while preserving their stereochemical integrity. researchgate.net

These eco-friendly protocols offer considerable advantages over traditional methods that often rely on strong acids like trifluoroacetic acid (TFA) in chlorinated solvents. mcours.net

Table 1: Comparison of Green N-Boc Deprotection Methodologies

| Method | Catalyst/Medium | Conditions | Advantages | Source(s) |

|---|---|---|---|---|

| Mechanosynthesis | p-Toluenesulfonic acid | Solvent-free, ball milling, room temp. | Fast reaction, simple work-up, avoids solvents | scirp.org, scirp.org |

| Silica Gel Catalysis | Silica gel | Low pressure or microwave heating | Rapid, uses inexpensive catalyst | scirp.org, mcours.net |

| Water-Mediated | Deionized water | Reflux temperature (~100 °C) | Environmentally benign, no added reagents, preserves stereochemistry | mcours.net, researchgate.net |

| Solid Acid Catalysis | H-BEA zeolite | Continuous flow, high temperature (140 °C) | High throughput, no additional work-up | researchgate.net |

Multi-Step Synthesis of Complex Molecules Incorporating N-Boc-2-Amino-4-cyanothiazole

N-Boc-2-amino-4-cyanothiazole and its derivatives are valuable building blocks in multi-step synthesis, a strategy employed to construct complex target molecules through a sequence of chemical reactions. vapourtec.com The Boc-protected amine and the reactive cyano and thiazole functionalities allow for its incorporation into intricate synthetic pathways, leading to compounds of pharmaceutical and biological interest. google.comsemanticscholar.org

Role as a Precursor in Diverse Synthetic Cascades

The structure of N-Boc-2-amino-4-cyanothiazole makes it an ideal precursor for diverse synthetic cascades. The Boc group provides robust protection of the 2-amino functionality, allowing for selective reactions at other positions of the molecule. researchgate.net After the initial transformations, the Boc group can be cleanly removed to reveal the free amine for subsequent reactions, such as acylation or alkylation. nih.gov

A key application is in the synthesis of substituted 2-aminothiazoles. For instance, a related precursor, 2-Boc-amino-4-bromothiazole, serves as a versatile intermediate. nih.gov It can be further functionalized, for example by acylation on the nitrogen, and the subsequent mild removal of the Boc group yields 2-acylamino-4-bromothiazoles cleanly. nih.gov This strategy circumvents the difficulties associated with the direct acylation of the often unstable 2-amino-4-halothiazole free base. nih.gov Similarly, Boc-protected 2-aminobenzothiazoles are used as key intermediates that undergo functionalization before deprotection and further conversion to target products. semanticscholar.org This precursor strategy is fundamental in building libraries of complex heterocyclic compounds for screening and development. semanticscholar.org

Sequential Functionalization and Protecting Group Manipulations

The successful synthesis of complex molecules often hinges on a carefully orchestrated sequence of reactions involving the installation, manipulation, and removal of various protecting groups. thieme-connect.com N-Boc-2-amino-4-cyanothiazole is well-suited for such strategies. The Boc group is stable to a wide range of reaction conditions but can be selectively removed with acid, providing orthogonality to other protecting groups like Fmoc, Cbz, or benzyl (B1604629) ethers. researchgate.netthieme-connect.com

In the synthesis of complex peptidic natural products, for example, a Boc-protected amino acid building block is coupled to a growing peptide chain. thieme-connect.com The Boc group is then removed using reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent to expose the N-terminus for the next coupling step. thieme-connect.comnih.gov This iterative cycle of coupling and deprotection is the cornerstone of solid-phase peptide synthesis and is also widely used in solution-phase synthesis. researchgate.netthieme-connect.com

An advanced example of protecting group manipulation involves the temporary use of a Boc group to modify reactivity. In one reported synthesis, a 2-acetamido group was converted to a 2-N-Boc-acetamido (imide) moiety. nih.gov This manipulation altered the conformational properties of the sugar ring, facilitating a subsequent glycosylation reaction. After the key coupling step, the Boc group was selectively cleaved with TFA to restore the original acetamido group, demonstrating a sophisticated use of protecting group strategy to achieve a desired transformation. nih.gov

Table 2: Example of a Synthetic Sequence Involving Protecting Group Manipulation

| Step | Reaction | Reagents & Conditions | Purpose | Source(s) |

|---|---|---|---|---|

| 1 | N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Protect amine functionality | nih.gov |

| 2 | Acylation | Acyl Chloride, Base | Introduce desired acyl group | nih.gov |

| 3 | N-Boc Deprotection | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Selectively remove Boc group to reveal acylated amine | nih.gov |

Control of Stereochemistry in Dependent Synthetic Pathways

Maintaining and controlling stereochemistry is critical in the synthesis of chiral molecules, particularly for pharmaceutical applications where biological activity is often dependent on a specific stereoisomer. When N-Boc-2-amino-4-cyanothiazole or related chiral N-Boc protected precursors are used in synthetic pathways, the reaction conditions must be chosen carefully to avoid racemization or to induce a desired stereochemical outcome.

Green deprotection methods, such as using water at reflux, have been shown to preserve the stereochemical integrity of N-Boc amino ester derivatives during the removal of the protecting group. researchgate.net In more complex syntheses, stereocenters are often established using asymmetric reactions. For instance, the Sharpless asymmetric aminohydroxylation can be used to produce specific R or S isomers of amino alcohols from olefins, with the resulting amine often being protected with a Boc group for subsequent steps. thieme-connect.com Similarly, asymmetric lithiation of N-Boc-pyrrolidine using a chiral ligand like sparteine (B1682161) allows for the enantioselective synthesis of α-arylpyrrolidines. orgsyn.org

The stability of the α-proton in N-Boc protected amino aldehydes is a significant concern. However, derivatives like N-Boc-N-hydroxymethyl α-amino aldehydes show remarkable configurational stability due to the formation of a five-membered cyclic hemiacetal, which prevents epimerization during subsequent reactions. orgsyn.org This stability is crucial for their use as chiral synthons in diastereoselective reactions to create new stereocenters with high control. orgsyn.org

Chemical Reactivity and Functional Group Transformations of N Boc 2 Amino 4 Cyanothiazole

Reactivity of the Nitrile Functionality

The cyano group at the C4 position of the thiazole (B1198619) ring is a key functional handle that can be converted into several other important chemical moieties. These transformations include hydrolysis to carboxylic acids, reduction to primary amines, and conversion to amidines.

The nitrile group of N-Boc-2-amino-4-cyanothiazole can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid derivative. chemistrysteps.com This reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product. chemistrysteps.com The resulting compound, 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid, is a known molecule documented in chemical databases. nih.gov

Basic hydrolysis is often carried out using an aqueous solution of a base such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. plos.org This transformation is a fundamental step for introducing a carboxylic acid group, which can then be used for further modifications, such as esterification or amide bond formation.

| Starting Material | Reagents | Product |

|---|---|---|

| N-Boc-2-Amino-4-cyanothiazole | 1. NaOH (aq), Heat 2. HCl (aq) | 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid |

The nitrile functionality can be readily reduced to a primary amine, yielding N-(tert-butoxycarbonyl)-2-aminomethyl-4-cyanothiazole. This compound has been identified as a novel intermediate in patent literature, highlighting the viability of this transformation. google.com

The reduction of nitriles to primary amines is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) or chemical reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a cobalt catalyst. The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups, although the Boc group is generally stable to these conditions.

| Starting Material | Typical Reagents | Product |

|---|---|---|

| N-Boc-2-Amino-4-cyanothiazole | LiAlH₄ in THF; or H₂, Raney Ni | tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate |

The conversion of the nitrile group to an amidine is a valuable transformation for synthesizing compounds with applications as building blocks in heterocyclic chemistry. researchgate.net The most common method for this conversion is the Pinner reaction. wikipedia.org This two-step process involves the treatment of the nitrile with an alcohol and a strong acid (typically anhydrous HCl) to form an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgyoutube.com This intermediate is then reacted with ammonia (B1221849) or an amine to furnish the desired amidine. wikipedia.org

Alternative methods for amidine synthesis include the use of thioimidates or pre-formed imidates derived from trihaloethanols, which can react with amines under mild conditions. organic-chemistry.org These reactions expand the synthetic utility of the 4-cyano group, allowing for the creation of various substituted amidines and subsequently, nitrogen-containing heterocycles.

| Starting Material | Reagents | Intermediate | Reagents | Final Product |

|---|---|---|---|---|

| N-Boc-2-Amino-4-cyanothiazole | Ethanol (B145695), Anhydrous HCl | Pinner Salt (Imino ester hydrochloride) | Ammonia (NH₃) | tert-butyl (4-carbamimidoylthiazol-2-yl)carbamate |

Transformations at the Thiazole Ring System

The thiazole ring itself is an aromatic heterocycle that can undergo substitution reactions, primarily electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents.

In the N-Boc-2-amino-4-cyanothiazole system, the electronic nature of the substituents heavily influences the site of electrophilic attack. The 2-amino group is a powerful activating group that directs electrophiles to the C5 position of the thiazole ring. nih.govias.ac.in While acylation of the amino group to form the N-Boc carbamate (B1207046) reduces its activating strength, the directing effect to the C5 position remains. ias.ac.in Conversely, the nitrile group at the C4 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack.

The combination of these effects means that electrophilic aromatic substitution on N-Boc-2-amino-4-cyanothiazole is feasible, though potentially sluggish, and will occur regioselectively at the C5 position.

Given the electronic properties discussed above, direct electrophilic halogenation of N-Boc-2-amino-4-cyanothiazole will occur at the unoccupied C5 position. nih.gov The C4 position, bearing the cyano group, is not susceptible to this type of reaction. Standard halogenating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid, can be employed for this purpose. This regioselective halogenation provides a convenient route to 5-halo-2-(N-Boc-amino)-4-cyanothiazole derivatives, which are valuable intermediates for further functionalization through cross-coupling reactions. Research on related 2-aminothiazole (B372263) systems has confirmed that electrophilic bromination occurs cleanly at the C5 position. nih.gov

| Starting Material | Reagents | Product |

|---|---|---|

| N-Boc-2-Amino-4-cyanothiazole | N-Bromosuccinimide (NBS), CCl₄ | tert-butyl (5-bromo-4-cyanothiazol-2-yl)carbamate |

Reactions Involving the Ring Heteroatoms

Generally, for thiazole derivatives, the lone pair of electrons on the ring nitrogen (N3) makes it a site for protonation and N-alkylation. pharmaguideline.com Alkylation with agents such as alkyl halides results in the formation of quaternary thiazolium salts. pharmaguideline.comresearchgate.net While specific examples for N-Boc-2-amino-4-cyanothiazole are not prevalent, this general reactivity pattern is a fundamental aspect of the thiazole nucleus.

The sulfur atom (S1) in the thiazole ring is typically less reactive than the nitrogen. However, it can undergo oxidation with strong oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid to form the corresponding sulfoxide (B87167) or sulfone. wikipedia.org These reactions, however, can disrupt the aromaticity of the ring system. wikipedia.org The presence of the deactivating substituents in N-Boc-2-amino-4-cyanothiazole means that reactions targeting the ring heteroatoms require carefully selected conditions to overcome the reduced nucleophilicity of the ring. The preponderance of research literature focuses on the controlled reactivity of the functional groups attached to the ring rather than direct transformations of the ring heteroatoms themselves.

Reactivity of the N-Boc Protected Amine

The N-Boc group is not merely a placeholder; its electronic and steric properties are pivotal in directing the reactivity of the exocyclic amino group. It allows for a range of subsequent transformations, primarily through acylation/amidation of the protected amine or by its removal to unmask the free amine for further reactions.

Direct acylation of 2-amino-4-substituted thiazoles is often problematic, leading to low yields and the formation of multiple products, including bis-acylated derivatives. nih.govnih.gov The protection of the amino group as its N-Boc derivative provides a robust solution to this challenge. The N-Boc group sufficiently deactivates the nitrogen, preventing over-acylation while still allowing for a clean, high-yield reaction with acylating agents.

This strategy involves a two-step sequence: acylation of the N-Boc protected amine, followed by the mild cleavage of the Boc group. For instance, the acylation of N-Boc-2-amino-4-halothiazoles with acyl chlorides like O-acetylsalicyloyl chloride proceeds cleanly in the presence of a base such as triethylamine (B128534) (Et₃N) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov This method stands in stark contrast to the direct acylation of the free amine, which results in complex reaction mixtures and significantly lower yields of the desired product. nih.govrsc.org

| Starting Material | Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-chlorothiazole (Free Amine) | O-acetylsalicyloyl chloride | THF, Et₃N | Desired Thiazolide | 19% | nih.govrsc.org |

| N-Boc-2-amino-4-chlorothiazole | O-acetylsalicyloyl chloride | 1. Et₃N, THF 2. dil. CF₃CO₂H, CH₂Cl₂ (Deprotection) | Desired Thiazolide | Near Quantitative (Deprotection Step) | nih.gov |

| 2-Amino-4-bromothiazole (Free Amine) | O-acetylsalicyloyl chloride | THF, Et₃N | Desired Thiazolide | 17% | rsc.org |

The removal of the N-Boc group is a facile and common transformation, typically achieved under mild acidic conditions. This deprotection step unmasks the primary amine, making it available for subsequent reactions. The most common reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.govrsc.org The reaction proceeds readily at room temperature, generating the free amine, carbon dioxide, and isobutylene (B52900) as byproducts.

Following deprotection of N-Boc-2-amino-4-halothiazoles, the resulting free amine has been shown to be rather unstable upon storage and is typically used immediately in subsequent steps. nih.govrsc.org As noted previously, subsequent reactions on this unstable free amine, such as acylation, can be inefficient. nih.gov Therefore, the timing and strategy of the deprotection step are critical considerations in a multi-step synthesis.

| Substrate | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-Boc-2-amino-4-bromothiazole | Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | 20 °C, 4 h | 2-Amino-4-bromothiazole | rsc.org |

| General N-Boc Amine | HCl (4M) | 1,4-Dioxane | 0 °C to RT | Free Amine Hydrochloride Salt | General Knowledge |

| General N-Boc Amine | Thermal | High-boiling solvent (e.g., Toluene) | >150 °C | Free Amine | General Knowledge |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura with Halogenated Thiazole Analogs)

While N-Boc-2-amino-4-cyanothiazole itself is not a direct substrate for cross-coupling, its halogenated analogs are valuable precursors for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are powerful tools for the derivatization of heterocyclic systems.

The strategy involves the synthesis of a halogenated version of the N-Boc-protected aminothiazole, typically at the C4 or C5 position. For example, 2-Boc-amino-4-iodothiazole has been identified as a useful intermediate for Suzuki couplings. nih.govrsc.org This iodo-derivative can be prepared from its precursor, tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate, using triphenylphosphine (B44618) (Ph₃P) and N-iodosuccinimide (NIS). nih.gov

Once the halogenated substrate is obtained, it can undergo a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C single bond, introducing diverse aryl substituents onto the thiazole core.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl functional group, providing a linear C-C triple bond. organic-chemistry.orgnih.gov

Heck Coupling: Reaction with an alkene to form a new C-C bond with vinylation of the thiazole ring.

These reactions offer a versatile platform for expanding the molecular complexity of the 4-substituted-2-aminothiazole scaffold, all while the N-Boc group ensures the stability and compatibility of the amino functionality.

Chemoselective and Regioselective Considerations in Derivatization

The N-Boc protecting group is paramount for achieving both chemoselectivity and regioselectivity in the derivatization of 2-amino-4-cyanothiazole.

Chemoselectivity: The primary challenge in the functionalization of 2-aminothiazoles is controlling the reactivity of the exocyclic amino group versus the thiazole ring itself. The free amine is highly nucleophilic and can lead to undesired side reactions, such as the formation of bis-acyl products during acylation. nih.govnih.gov The N-Boc group effectively tempers the nucleophilicity of the amine, preventing this overreaction and ensuring that acylation occurs cleanly and only once. This protection avoids the tautomeric behavior of the heterocycle that can also lead to mixed products with other electrophiles. nih.gov

Regioselectivity: The inherent reactivity of the 2-aminothiazole ring favors electrophilic substitution at the C5 position. pharmaguideline.com Therefore, to introduce substituents at the C4 position, a directed synthetic strategy is required. The use of the N-Boc protecting group is central to such strategies. By starting with a precursor like N-Boc protected 2-aminothiazol-4(5H)-one, halogens (Br, Cl, I) can be selectively introduced at the C4 position under Appel-type conditions. nih.gov This provides a regiochemically defined handle for subsequent transformations, such as the palladium-catalyzed cross-coupling reactions discussed previously. This approach circumvents the regiochemical ambiguity of direct electrophilic substitution, providing precise control over the final molecular architecture.

Applications in Medicinal Chemistry and Drug Discovery Research

N-Boc-2-Amino-4-cyanothiazole as a Key Building Block in Pharmacophore Development

N-Boc-2-amino-4-cyanothiazole is a versatile heterocyclic building block in medicinal chemistry. Its structure, featuring a protected amine, a reactive nitrile group, and an aromatic thiazole (B1198619) core, makes it an ideal starting material for constructing more complex molecules. The tert-butoxycarbonyl (Boc) protecting group is crucial as it masks the nucleophilicity of the 2-amino group, allowing for selective reactions at other positions of the molecule. Following the desired chemical transformations, the Boc group can be readily removed under acidic conditions, revealing the primary amine for further functionalization. This strategic protection is fundamental in the multi-step synthesis of various therapeutic candidates.

The 2-aminomethyl-4-cyanothiazole scaffold has been identified as an important intermediate in the development of low-molecular-weight serine protease inhibitors, particularly those targeting thrombin. google.comgoogle.com Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the treatment and prevention of thrombotic diseases. N-Boc-2-amino-4-cyanothiazole serves as a protected precursor to this key intermediate. google.com The synthetic utility involves the transformation of the 4-cyano group into a basic amidine function, which is a common feature in thrombin inhibitors as it mimics the guanidino group of arginine and interacts with the S1 specificity pocket of the enzyme. nih.gov The synthesis pathway often involves converting the nitrile to a thioamide, followed by S-alkylation and reaction with an amine to form the desired amidine. nih.gov The use of the N-Boc protected starting material ensures that the 2-amino group does not interfere with these transformations. google.com

Mirabegron is a β3-adrenergic receptor agonist used for the treatment of overactive bladder. Research into its metabolism and the development of new analogs often involves the synthesis of related compounds and potential impurities. One such related substance is (2-Amino-4-thiazolyl)acetyl Mirabegron, which contains a distinct 2-aminothiazole (B372263) moiety. biosynth.com N-Boc-2-amino-4-cyanothiazole can serve as a valuable starting material for synthesizing such analogs. The cyano group can be hydrolyzed to a carboxylic acid, which can then be coupled with the Mirabegron backbone or its precursors. Subsequent deprotection of the Boc group would yield the final analog. These analogs are crucial for use as analytical standards and for exploring the structure-activity relationships of β3-adrenergic receptor agonists, potentially leading to new therapeutic agents with improved properties. usp.orgambeed.com

The 2-aminothiazole core is a privileged scaffold found in numerous enzyme inhibitors due to its ability to form key hydrogen bonds and other interactions within enzyme active sites. researchgate.netresearchgate.net N-Boc-2-amino-4-cyanothiazole is an important intermediate in the synthesis of inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological diseases. escholarship.orgbeilstein-journals.org In this context, the thiazole ring replaces a 2-aminopyridine (B139424) group from earlier lead compounds with the goal of reducing basicity and potentially improving blood-brain barrier penetration. beilstein-journals.org The synthesis of these inhibitors often involves complex, multi-step sequences where the Boc-protected thiazole is essential. For example, a synthetic route might involve the deprotonation of N-Boc-2-amino-4-methylthiazole (a derivative of the title compound) for subsequent reaction with an epoxide to build a side chain, although this specific approach has faced challenges. beilstein-journals.org Alternative successful syntheses utilize the Boc-protected aminothiazole core to construct elaborate side chains necessary for potent and selective inhibition. escholarship.org

Exploration of Structure-Activity Relationships (SAR) in Thiazole-Containing Drug Candidates

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. mdpi.com For thiazole-containing drug candidates, SAR studies focus on understanding how modifications to the thiazole ring and its substituents affect interactions with biological targets, ultimately guiding the design of more effective and selective drugs. mdpi.comanalis.com.my

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. analis.com.my The electronic properties of these substituents play a significant role; electron-donating groups like methyl can increase the basicity and nucleophilicity of the ring, while strong electron-withdrawing groups, such as a nitro group, have the opposite effect. analis.com.myglobalresearchonline.net These changes can profoundly impact how the molecule binds to its target.

SAR studies have generated key insights across various therapeutic areas:

Anticancer Activity: In the development of anticancer agents, specific substitutions are critical for potency. For a series of thiazole derivatives targeting VEGFR-2, a compound featuring a 4-methoxy (4-OMe) group on a phenyl ring attached to the thiazole was found to be highly potent. frontiersin.orgnih.gov This was attributed to favorable hydrophobic interactions with key amino acid residues in the enzyme's binding site. frontiersin.org

Antiparasitic Activity: For thiazole derivatives active against Trypanosoma cruzi, the presence of a phenyl group at the N3 position of a linked thiazoline (B8809763) ring was shown to enhance antiparasitic activity. mdpi.com Furthermore, substituents like methoxy (B1213986) and bromo groups were also found to increase potency. mdpi.com

Table 1: Impact of Substituents on Anticancer Activity of Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | R1 Group (at C4 of Thiazole) | R2 Group (on Phenyl Ring) | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 4a | 4-chlorophenyl | - | MCF-7 (Breast Cancer) | 0.213 | nih.gov |

| 4c | 4-bromophenyl | - | MCF-7 (Breast Cancer) | 0.115 | nih.gov |

| 4f | 4-methoxyphenyl | - | MCF-7 (Breast Cancer) | 0.099 | nih.gov |

| 11f | 4-methyl | 4-methoxy (on coumarin) | A-549 (Lung Cancer) | 0.025 | frontiersin.org |

| 11f | 4-methyl | 4-methoxy (on coumarin) | MCF-7 (Breast Cancer) | 0.029 | frontiersin.org |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

SAR data is the cornerstone for the rational design of new drug candidates with optimized properties. nih.gov By identifying which structural features are essential for activity (the pharmacophore) and which can be modified to improve potency, selectivity, or pharmacokinetic properties, chemists can design superior molecules. analis.com.myCurrent time information in Bangalore, IN.

Examples of this design strategy include:

Targeting Protein Kinases: Thiazole-based compounds are potent inhibitors of various protein kinases involved in cancer, such as EGFR, HER-2, and VEGFR-2. frontiersin.orgnih.gov SAR studies of pyrazolyl-thiazole derivatives revealed that maintaining the thiazole moiety from the drug Dasatinib (B193332) was key for EGFR inhibition. nih.gov This led to the design of hybrid molecules that showed potent dual inhibitory activity against both HER-2 and EGFR. nih.gov In another study, a thiazole derivative was identified with an IC50 value of 0.093 µM against VEGFR-2, making it a promising lead for further development as an anti-breast cancer agent. nih.gov

Improving Selectivity: In the development of neuronal nitric oxide synthase (nNOS) inhibitors, researchers designed analogs to be more selective for nNOS over other isoforms (eNOS and iNOS). One of the most successful inhibitors, compound 9c from a study, which contains a chiral pyrrolidine (B122466) linker and two 2-amino-4-methylpyridine (B118599) groups, demonstrated a potency of 9.7 nM for nNOS and high selectivity against eNOS (693-fold) and iNOS (295-fold). escholarship.org This high selectivity is crucial for minimizing side effects.

Table 2: Design of Thiazole Analogues for Improved Kinase Inhibition This table is interactive. You can sort and filter the data.

| Compound | Target Kinase | Modification Strategy | IC50 | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| Dasatinib | Multi-kinase | Thiazole core | Sub-nanomolar | Inhibits Bcr-Abl, SRC family, etc. | nih.gov |

| Pyrazolyl-thiazole (8) | HER-2 / EGFR | Hybrid design from Dasatinib/Celecoxib | 0.013 µM (HER-2), 0.009 µM (EGFR) | Dual inhibitor | nih.gov |

| Compound 4 (thiazole) | VEGFR-2 | Hydrazinyl-1,3-thiazole core | 0.093 µM | Potent against VEGFR-2 | nih.gov |

| nNOS inhibitor (9c) | nNOS | Chiral pyrrolidine linker | 9.7 nM | 693-fold vs eNOS, 295-fold vs iNOS | escholarship.org |

Development of Novel Therapeutic Agents Utilizing the 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is a cornerstone in modern drug discovery, forming the structural basis of numerous clinically approved drugs such as the anticancer agents Dasatinib and Alpelisib, the antiviral Ritonavir, and the anti-inflammatory Meloxicam. nih.govnih.govtandfonline.comresearchgate.net Its versatility allows for structural modifications that can enhance potency and selectivity for a wide range of biological targets. chemicalbook.commdpi.com Researchers have extensively explored this scaffold to develop new therapeutic agents for various pathological conditions. mdpi.comdntb.gov.ua

Research into Antimicrobial Agents (Antibacterial, Antifungal)

The 2-aminothiazole moiety is a prominent feature in the design of new antimicrobial agents, driven by the urgent need to combat rising drug resistance. jocpr.com Derivatives of this scaffold have demonstrated a broad spectrum of activity against both bacteria and fungi. mdpi.comresearchgate.net

A study evaluating newly synthesized 2-aminothiazole derivatives revealed potent antibacterial activity, with many compounds proving more active than standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against a panel of bacteria. tandfonline.com These compounds also exhibited significant antifungal effects, surpassing the efficacy of reference drugs such as ketoconazole (B1673606) and bifonazole. tandfonline.com Another research effort focused on creating N-thiazolylcarboxamides, which showed high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov

Furthermore, the incorporation of a thiourea (B124793) moiety into the 2-aminothiazole structure has yielded compounds with significant inhibitory effects against Gram-positive cocci. jst.go.jp Certain derivatives were particularly effective at inhibiting the formation of biofilms, a key factor in persistent bacterial infections. jst.go.jpcapes.gov.br Research has also highlighted the activity of various derivatives against microbes such as Bacillus subtilus, E. coli, Candida albicans, and Aspergillus niger. jocpr.comresearchgate.net

Table 1: Selected 2-Aminothiazole Derivatives with Antimicrobial Activity

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Functionally Substituted 2-Aminothiazoles | En. cloacae, T. viride | Potent antibacterial and antifungal activity, often exceeding reference drugs. | tandfonline.com |

| N-Thiazolylcarboxamides | Mycobacterium tuberculosis (including MDR strains) | High antimycobacterial activity. | nih.gov |

| Thiourea Derivatives of 1,3-Thiazole | Gram-positive cocci (S. epidermidis) | Significant inhibition of bacteria and their biofilm formation. | jst.go.jpcapes.gov.br |

| 2-Aminothiazole Derivatives | Bacillus subtilus, E. coli, C. albicans | Demonstrated in vitro activity against a range of bacteria and fungi. | jocpr.comresearchgate.net |

Investigations into Anticancer and Antitumor Properties

The 2-aminothiazole scaffold is a highly promising framework in the search for new anticancer drugs. nih.govmdpi.com This is underscored by its presence in clinically used oncology drugs like Dasatinib and Alpelisib. nih.gov Literature surveys reveal that various 2-aminothiazole analogs exhibit potent and selective inhibitory activity in the nanomolar range against a wide array of human cancer cell lines, including breast, lung, colon, and leukemia. nih.govnih.gov

Research has shown that these derivatives can exert their anticancer effects through various mechanisms. One key mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to apoptosis in cancer cells. chemicalbook.com Other derivatives function as inhibitors of enzymes crucial to cancer cell survival and proliferation. chemicalbook.com For instance, hybridization of the 2-aminothiazole scaffold with a phenoxy group has produced conjugates with significant anticancer potential. researchgate.netlp.edu.ua

Specific research findings highlight the potential of these compounds. Wu and colleagues developed a series of derivatives, with one compound in particular showing strong antiproliferative activity against HeLa and A549 cancer cell lines, with an IC₅₀ value of 1.6 ± 0.8 µM on HeLa cells. nih.gov Another study noted that aromatic substitutions on the thiazole ring generally improved antitumor activity more than aliphatic substitutions. nih.gov

Table 2: Examples of Anticancer Activity in 2-Aminothiazole Derivatives

| Derivative Type | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|---|

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa, A549 | 1.6 ± 0.8 µM (HeLa) | Antiproliferative | nih.gov |

| General 2-Aminothiazole Analogs | Breast, Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate | Potent and selective nanomolar inhibitory activity | Not specified | nih.govnih.gov |

| 2-Aminothiazole Hybrids | Various | Potent anticancer potential | Not specified | researchgate.netlp.edu.ua |

| 2-Aminothiazole Derivatives | Various | Tubulin inhibition | Tubulin Inhibition | chemicalbook.com |

Studies on Anti-inflammatory Activities

Derivatives of 2-aminothiazole have been extensively investigated as potential anti-inflammatory agents. mdpi.comdntb.gov.ua These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). tandfonline.comnih.gov Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), features a thiazole ring, highlighting the therapeutic relevance of this scaffold. tandfonline.com

In one study, novel coumarinylthiazole derivatives were synthesized and evaluated for their anti-inflammatory effects. tandfonline.com Several of these compounds demonstrated potent activity in a carrageenan-induced rat paw edema model, with some showing inhibition greater than 90%, surpassing the standard drug indomethacin. tandfonline.com Another research avenue has focused on designing 2-aminothiazole analogues as specific inhibitors of 5-LOX, a key enzyme in the production of leukotrienes. nih.gov One such derivative, compound 2m, exhibited an IC₅₀ of 0.9 ± 0.1 μM, proving more potent than the commercial 5-LOX inhibitor, Zileuton. nih.gov Further studies have explored incorporating the 2-aminothiazole moiety into the structure of existing NSAIDs like diclofenac (B195802) to create new analogues with potentially improved activity. scispace.com

Table 3: Selected 2-Aminothiazole Derivatives with Anti-inflammatory Activity

| Compound Class/Derivative | Target/Model | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Coumarinylthiazoles | Carrageenan-induced rat paw edema | Inhibition >90%, more potent than indomethacin. | tandfonline.com |

| Substituted 2-amino thiazole (Compound 2m) | 5-Lipoxygenase (5-LOX) enzyme | IC₅₀ = 0.9 ± 0.1 μM, more potent than Zileuton. | nih.gov |

| Diclofenac Analogues | Egg-white induced edema model | Incorporation of the aminothiazole group maintained or enhanced anti-inflammatory activity. | scispace.com |

Exploration of Antiviral and Other Biological Activities

Beyond the applications already discussed, the 2-aminothiazole scaffold has been explored for a range of other therapeutic uses, most notably as antiviral agents. mdpi.comresearchgate.net Research has identified derivatives with promising activity against various viruses. For example, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant activity against the PR8 influenza A strain, comparable to the approved drugs oseltamivir (B103847) and amantadine. researchgate.net In a separate study, a series of new thiourea derivatives of 1,3-thiazole were synthesized, and one compound was found to be active against both HIV-1 and Coxsackievirus B5. capes.gov.br

The structural versatility of 2-aminothiazole has also led to investigations into its potential for treating parasitic diseases, prion diseases, and diabetes. nih.govresearchgate.netmdpi.com

Antiparasitic: Thiazole-containing compounds have demonstrated significant activity against various trypanosomatids. One derivative showed potent activity against T. cruzi, the parasite responsible for Chagas disease, with an IC₅₀ of 1.1 µM. mdpi.com

Anti-prion: 2-aminothiazole analogues have been identified as having anti-prion activity. Two lead compounds, IND24 and IND81, were found to achieve high concentrations in the brain after oral dosing, a critical property for treating neurodegenerative diseases. nih.gov

Antidiabetic: The 2-aminothiazole scaffold has been used in the development of drugs for type 2 diabetes. nih.govresearchgate.net

Table 4: Diverse Biological Activities of 2-Aminothiazole Derivatives

| Activity | Derivative/Compound | Target/Organism | Key Finding | Reference(s) |

|---|---|---|---|---|

| Antiviral | 4-trifluoromethylphenyl thiazole | Influenza A (PR8 strain) | Activity comparable to oseltamivir and amantadine. | researchgate.net |

| Antiviral | Thiourea derivative of 1,3-thiazole | HIV-1, Coxsackievirus B5 | Demonstrated activity against both viruses. | capes.gov.br |

| Antiparasitic | Thiazole derivative (Compound 68) | Trypanosoma cruzi | IC₅₀ = 1.1 µM. | mdpi.com |

| Anti-prion | IND24, IND81 | Prion-infected neuronal cells | High brain concentration after oral dosing. | nih.gov |

Prodrug Strategies and Metabolic Considerations for Thiazole-Based Compounds

While the 2-aminothiazole scaffold is a valuable asset in drug discovery, it is also classified as a potential "toxicophore". researchgate.netnih.gov The thiazole ring can be susceptible to metabolic activation by cytochrome P450 (CYP) enzymes in the liver. acs.orgacs.org This process, often through epoxidation of the C4-C5 bond, can generate reactive metabolites that may bind covalently to cellular macromolecules, leading to toxicity. researchgate.netacs.org The presence of the amino group in the 2-position can further facilitate these metabolic pathways. acs.org

Research into an AKT inhibitor containing a 2-aminothiazole ring confirmed that it underwent significant metabolic activation, leading to covalent protein binding. acs.org However, this liability can be mitigated. The same study showed that structural modifications to the molecule, guided by in silico modeling, could identify new compounds with a much lower propensity for bioactivation. acs.org Similarly, studies on anti-prion compounds identified ring-hydroxylated metabolites, indicating a different metabolic pathway. nih.gov The presence of a substituent at the 4 or 5 position of the thiazole ring can hinder epoxidation, directing metabolism towards less toxic intermediates. researchgate.net

To improve drug-like properties and achieve targeted release, prodrug strategies have been developed for thiazole-based compounds. A novel approach involves using thiazolidinone groups to mask carboxylic acid functionalities on a drug. nih.gov Unlike traditional ester-based prodrugs that are cleaved by ubiquitous enzymes, these thiazolidinone-based prodrugs are designed to be stable until they encounter elevated levels of hydrogen peroxide, a reactive oxygen species often found in diseased or inflamed tissues. This allows for targeted release of the active drug at the site of pathology. nih.gov

Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric analyses are fundamental to the structural elucidation of N-Boc-2-Amino-4-cyanothiazole. These techniques probe the molecular framework and provide characteristic fingerprints of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of N-Boc-2-Amino-4-cyanothiazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR: The proton NMR spectrum of a related Boc-protected aminothiazole derivative, tert-butyl (4-iodothiazol-2-yl)carbamate, showed characteristic signals that can be compared to N-Boc-2-Amino-4-cyanothiazole. In this related compound, the singlet for the nine protons of the tert-butoxycarbonyl (Boc) group appeared at 1.46 ppm, and a singlet for the thiazole (B1198619) proton was observed at 5.29 ppm. nih.gov For N-Boc-2-Amino-4-cyanothiazole, one would expect to see a singlet for the Boc group protons and a singlet for the proton on the thiazole ring, with the chemical shift of the thiazole proton influenced by the electron-withdrawing cyano group.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. In the case of tert-butyl (4-iodothiazol-2-yl)carbamate, signals were observed at 176.5, 155.6, 134.6, 113.8, 85.0, 81.0, 42.6, and 28.3 ppm. nih.gov For N-Boc-2-Amino-4-cyanothiazole, characteristic signals for the carbonyl carbon of the Boc group are expected in the range of 150-175 ppm. organicchemistrydata.org The nitrile carbon typically appears in a distinct region of the spectrum. organicchemistrydata.org The carbons of the thiazole ring will also have characteristic chemical shifts, with the carbon bearing the cyano group being significantly influenced. asianpubs.org

2D-NMR: Techniques such as COSY, HSQC, and HMBC can be employed for more complex structural assignments, confirming the connectivity between protons and carbons. researchgate.net

Table 1: Representative NMR Data for a Structurally Related Thiazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 5.29 | s | Thiazole-H |

| ¹H | 1.46 | s | C(CH₃)₃ |

| ¹³C | 176.5 | - | C=O (Boc) |

| ¹³C | 155.6 | - | Thiazole-C2 |

| ¹³C | 134.6 | - | Thiazole-C4 |

| ¹³C | 113.8 | - | Thiazole-C5 |

| ¹³C | 85.0 | - | C(CH₃)₃ |

| ¹³C | 28.3 | - | C(CH₃)₃ |

| Data for tert-butyl (4-iodothiazol-2-yl)carbamate. nih.gov |

Mass spectrometry is a powerful technique used to determine the molecular weight of N-Boc-2-Amino-4-cyanothiazole and to confirm its elemental composition.

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for polar molecules like N-Boc-2-Amino-4-cyanothiazole. It typically forms protonated molecules [M+H]⁺ or adducts with other ions present in the solvent. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. For a related compound, tert-butyl (4-iodothiazol-2-yl)carbamate, the calculated mass for [M+H]⁺ was used to confirm its identity. nih.gov Similarly, for N-Boc-2-Amino-4-cyanothiazole (C₉H₁₁N₃O₂S), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. amazonaws.commdpi.com It is particularly useful for analyzing the purity of N-Boc-2-Amino-4-cyanothiazole and for monitoring reaction progress.

Table 2: Mass Spectrometry Data for N-Boc-2-Amino-4-cyanothiazole

| Technique | Ionization Mode | Calculated m/z | Observed m/z | Reference |

| HRMS | ESI | C₉H₁₂N₃O₂S [M+H]⁺ | - | nih.gov |

| No specific observed m/z values for N-Boc-2-Amino-4-cyanothiazole were found in the provided search results. The table reflects the expected type of data. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For N-Boc-2-Amino-4-cyanothiazole, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the Boc-protected amine, the C=O of the carbamate (B1207046), and the C≡N of the nitrile group. nih.gov For a similar structure, tert-butyl (4-iodothiazol-2-yl)carbamate, IR (neat) spectroscopy showed peaks at 3364, 2927, 1678, and 1516 cm⁻¹. nih.gov

Table 3: Expected IR Absorption Bands for N-Boc-2-Amino-4-cyanothiazole

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (stretch) | ~3300-3400 |

| C-H (stretch, sp³) | ~2850-3000 |

| C≡N (stretch) | ~2220-2260 |

| C=O (stretch, carbamate) | ~1700-1730 |

| C=N, C=C (stretch, thiazole ring) | ~1500-1600 |

| Based on typical IR absorption ranges for these functional groups. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of N-Boc-2-Amino-4-cyanothiazole after synthesis and for the assessment of its purity.

HPLC and UPLC are powerful analytical techniques for determining the purity of N-Boc-2-Amino-4-cyanothiazole. researchgate.netsielc.com These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.gov Reversed-phase HPLC, often using a C18 column, is a common method for analyzing compounds of similar polarity. mdpi.com The purity of the compound is determined by integrating the area of the peak corresponding to N-Boc-2-Amino-4-cyanothiazole and comparing it to the total area of all peaks in the chromatogram. UPLC offers higher resolution and faster analysis times compared to traditional HPLC. arxiv.org The use of a diode-array detector (DAD) allows for the verification of peak purity by analyzing the UV spectrum across the peak. researchgate.net

Flash column chromatography is a widely used technique for the purification of organic compounds on a preparative scale. mz-at.de This method utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the desired compound from impurities. rochester.edu The choice of solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is critical for achieving good separation. amazonaws.com The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov For N-Boc-2-Amino-4-cyanothiazole, flash chromatography would be employed after its synthesis to isolate it from starting materials, byproducts, and other impurities. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to determine the mass fractions of the constituent elements within a chemical compound. This procedure provides an empirical validation of a compound's chemical formula. For N-Boc-2-Amino-4-cyanothiazole, with the molecular formula C₉H₁₁N₃O₂S, the theoretical elemental composition is calculated based on the atomic masses of carbon, hydrogen, nitrogen, oxygen, and sulfur.

In a typical research setting, a small, weighed sample of the purified compound is combusted in a controlled environment. The resulting combustion gases are quantitatively analyzed to determine the percentage of each element. The experimentally obtained percentages are then compared against the calculated theoretical values. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, serves as strong evidence for the compound's purity and correct elemental composition.

While specific experimental findings for this compound are not widely reported in publicly accessible academic literature, the theoretical values provide a crucial benchmark for its compositional verification.

Table 1: Theoretical Elemental Composition of N-Boc-2-Amino-4-cyanothiazole

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 47.98 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.92 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.65 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.20 |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.23 |

| Total | 225.266 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact position of each atom.

This analysis provides critical structural parameters, including:

The crystal system and space group, which describe the symmetry of the crystal lattice.

The dimensions of the unit cell, the basic repeating block of the crystal.

The precise bond lengths and angles between all atoms in the molecule.

Information on intermolecular interactions, such as hydrogen bonding, in the solid state.

A search of the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule crystal structures, and a review of relevant academic literature did not yield a publicly available crystal structure for N-Boc-2-Amino-4-cyanothiazole. Therefore, specific crystallographic data, such as unit cell parameters and detailed bond lengths, cannot be presented. The successful crystallization and subsequent X-ray diffraction analysis of this compound would be a valuable contribution to the field, providing definitive solid-state structural information.

Advanced Research Perspectives and Methodological Developments

Green Chemistry Principles in the Synthesis of N-Boc-2-Amino-4-cyanothiazole and Its Derivatives

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of N-Boc-2-amino-4-cyanothiazole and its derivatives is critical for developing sustainable, safe, and efficient manufacturing methods.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Research has demonstrated the feasibility of performing key synthetic steps for molecules like N-Boc-2-amino-4-cyanothiazole under solvent-free conditions or in environmentally benign solvents like water.

For instance, the Boc protection of various amines has been successfully achieved in catalyst- and solvent-free media, offering a green and efficient route to N-Boc protected intermediates. researchgate.net Conversely, the deprotection of the N-Boc group, a common step in the synthesis of derivatives, can be performed using water at reflux temperatures without any additional acid or base catalysts. researchgate.net This method is highly selective and provides excellent yields, representing a significant improvement over traditional methods that use harsh acids. researchgate.net Furthermore, the synthesis of the core 2-aminothiazole (B372263) ring itself has been accomplished via reactions of acetyl compounds with thiourea (B124793) under solvent-free conditions, showcasing another green chemistry approach. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. High atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

The transition from traditional batch processing to flow chemistry and continuous manufacturing represents a significant advancement in the synthesis of pharmaceutical intermediates like N-Boc-2-amino-4-cyanothiazole. Flow chemistry, which involves conducting reactions in a continuous stream through tubes or channels, offers enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for seamless integration of multiple synthetic steps. researchgate.net

While specific literature detailing the flow synthesis of N-Boc-2-amino-4-cyanothiazole is not abundant, the principles of flow chemistry are readily applicable to its synthesis and the synthesis of related thiazole (B1198619) derivatives. For instance, the generation and use of hazardous reagents often required in heterocyclic synthesis, such as anhydrous HCN or cyanogen (B1215507) bromide, can be made significantly safer through on-demand production in a flow reactor. researchgate.netacs.org This approach minimizes the risks associated with storage and handling of toxic materials. acs.org

Continuous manufacturing of related building blocks, such as 2-cyanothiazole (B74202), has been explored, highlighting the potential for producing key intermediates in a more efficient and scalable manner. researchgate.net A multi-step flow synthesis of other nitrogen-containing heterocycles, like 5-amino-4-cyano-1,2,3-triazoles, has been successfully automated, demonstrating the power of this technology to generate complex molecules directly from simple starting materials. nih.gov The application of these principles to N-Boc-2-amino-4-cyanothiazole could involve the continuous reaction of a suitable precursor with a cyanating agent, followed by in-line purification and Boc-protection, leading to a streamlined and scalable process.

Key Advantages of Flow Chemistry for N-Boc-2-amino-4-cyanothiazole Synthesis:

| Feature | Benefit in Synthesis |

| Enhanced Safety | On-demand generation and immediate consumption of hazardous reagents minimizes exposure and risk of accidents. acs.org |

| Precise Control | Superior control over temperature, pressure, and reaction time leads to higher yields and purity. researchgate.net |

| Scalability | Production can be easily scaled by extending the operation time or by using parallel reactor lines. |

| Automation | Fully automated processes reduce manual labor and improve reproducibility. nih.gov |

| Process Intensification | Smaller reactor volumes and higher throughput lead to more efficient use of resources. |

Combinatorial Chemistry and High-Throughput Screening in Drug Discovery

The 2-aminothiazole core is recognized as a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of therapeutic proteins. researchgate.net N-Boc-2-amino-4-cyanothiazole serves as an excellent starting point for creating large collections of diverse molecules for biological screening through combinatorial chemistry. researchgate.net

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, known as a library. researchgate.net Starting with N-Boc-2-amino-4-cyanothiazole, the cyano group can be transformed into various other functional groups (e.g., amides, tetrazoles), and the Boc-protecting group can be removed to allow for further derivatization of the amino group. This creates multiple points of diversity for building a chemical library. The synthesis can be performed on solid supports, such as resin beads, which simplifies purification in a "split-mix" approach to generate a "one-bead-one-compound" library. nih.gov

Once a library of N-Boc-2-amino-4-cyanothiazole derivatives is synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target. bmglabtech.com HTS utilizes robotics, automation, and sensitive detection methods to test thousands of compounds per day. nih.govnih.gov This process can identify "hits" or "leads"—compounds that show the desired effect on the biological target. bmglabtech.com These hits then become the starting point for further optimization in the drug discovery pipeline. bmglabtech.com The integration of combinatorial synthesis of thiazole derivatives with HTS has been instrumental in identifying inhibitors for various enzymes and receptors. researchgate.net

The Role of N-Boc-2-amino-4-cyanothiazole in Drug Discovery:

| Stage | Application of N-Boc-2-amino-4-cyanothiazole |

| Library Synthesis | Serves as a versatile scaffold for generating diverse derivatives through modification of the cyano and amino groups. nih.gov |

| Hit Identification | Derivatives are screened in HTS assays to identify compounds with potential therapeutic activity. bmglabtech.commdpi.com |

| Lead Optimization | Structure-activity relationship (SAR) studies on initial hits guide the synthesis of more potent and selective analogs. researchgate.net |

Laboratory Safety Considerations in Chemical Synthesis and Handling

The safe handling of N-Boc-2-amino-4-cyanothiazole and its precursors is paramount in a laboratory setting. While this specific compound is a solid, many of the reagents and solvents used in its synthesis and subsequent reactions present potential hazards. sigmaaldrich.comlabscoop.com

General Handling and Personal Protective Equipment (PPE):

Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. fishersci.fi

Wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. fishersci.fifishersci.com

Avoid contact with skin, eyes, and clothing. fishersci.fi In case of contact, rinse the affected area immediately with plenty of water. fishersci.com

Hazard Identification and First Aid:

N-Boc-2-amino-4-cyanothiazole is classified with hazard statements indicating it may be harmful if swallowed or inhaled and can cause skin and serious eye irritation. sigmaaldrich.com

If swallowed: Rinse mouth and do NOT induce vomiting. Call a poison center or doctor. fishersci.fi

If inhaled: Move the person to fresh air. fishersci.fi

If on skin: Wash with plenty of soap and water. fishersci.fi

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. fishersci.com

Storage and Disposal:

Store in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.fipeptide.com

Keep away from incompatible materials such as strong acids and bases. fishersci.com

Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service. peptide.com

Specific Hazards in Synthesis:

The synthesis of thiazoles may involve flammable solvents, corrosive acids, and toxic reagents. amazonaws.com For example, the use of cyanating agents requires extreme caution due to their high toxicity.

Reactions should be carefully monitored, and appropriate quenching procedures should be in place. amazonaws.com

Safety Data Summary:

| Hazard Category | Precautionary Statement |

| Inhalation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. sigmaaldrich.com |

| Skin Contact | P280: Wear protective gloves/protective clothing. sigmaaldrich.com |